N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride
Overview
Description
N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO2. It is a derivative of glycine, where the amino group is substituted with diethyl groups, and the carboxyl group is esterified with 6-chloro-o-tolyl. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 6-chloro-o-tolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 6-chloro-o-tolyl group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N,N-diethylglycine and 6-chloro-o-tolyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: N,N-diethylglycine and 6-chloro-o-tolyl alcohol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The diethylglycine moiety may mimic natural amino acids, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethylglycine methyl ester hydrochloride
- N,N-Diethylglycine ethyl ester hydrochloride
- N,N-Diethylglycine benzyl ester hydrochloride
Uniqueness
N,N-Diethylglycine 6-chloro-o-tolyl ester hydrochloride is unique due to the presence of the 6-chloro-o-tolyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-(2-chloro-6-methylphenoxy)-2-oxoethyl]-diethylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-4-15(5-2)9-12(16)17-13-10(3)7-6-8-11(13)14;/h6-8H,4-5,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANHMPKUEUNJAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC(=O)OC1=C(C=CC=C1Cl)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2283-49-0 | |
Record name | Glycine, N,N-diethyl-, 6-chloro-o-tolyl ester, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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